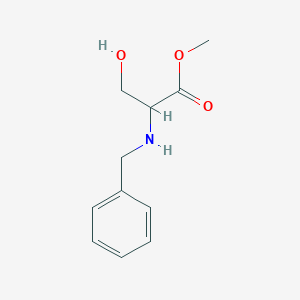

Methyl benzyl-DL-serinate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(benzylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZGWPPEZCREPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455815 | |

| Record name | Methyl 2-(benzylamino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144001-42-3 | |

| Record name | Methyl 2-(benzylamino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl benzyl-DL-serinate: A Technical Guide

Introduction

Methyl benzyl-DL-serinate is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring both a methyl ester and a benzyl (B1604629) group on the DL-serine backbone, allows for a variety of subsequent chemical modifications. The ambiguous nomenclature of "this compound" can refer to two distinct isomers: N-benzyl-DL-serine methyl ester, where the benzyl group is attached to the amino group, and O-benzyl-DL-serine methyl ester, with the benzyl group protecting the hydroxyl group. This technical guide provides a comprehensive overview of the synthetic routes to both isomers, starting from the readily available amino acid, DL-serine. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers and professionals in the fields of chemical synthesis and drug development.

Synthetic Pathways

The synthesis of both N-benzyl and O-benzyl-DL-serine methyl esters from DL-serine typically involves a multi-step approach that includes protection of one functional group, followed by modification of another, and concluding with deprotection where necessary.

Synthesis of O-benzyl-DL-serine methyl ester

A common and effective strategy for the synthesis of O-benzyl-DL-serine methyl ester involves the initial protection of the amino group, followed by benzylation of the hydroxyl group, and finally, esterification of the carboxylic acid. A widely used amino-protecting group for this sequence is the tert-butoxycarbonyl (Boc) group.

The overall transformation can be visualized as follows:

Caption: Synthetic pathway for O-benzyl-DL-serine methyl ester.

Synthesis of N-benzyl-DL-serine methyl ester

The synthesis of N-benzyl-DL-serine methyl ester is most efficiently achieved by first esterifying the carboxylic acid of DL-serine, followed by the direct N-benzylation of the resulting amino ester.

The logical workflow for this synthesis is depicted below:

Caption: Synthetic pathway for N-benzyl-DL-serine methyl ester.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of both target isomers.

Protocol 1: Synthesis of O-benzyl-DL-serine methyl ester

This protocol is divided into three main stages: N-protection, O-benzylation, and esterification followed by deprotection.

Stage 1: Synthesis of N-(tert-butoxycarbonyl)-DL-serine

-

Dissolve 105 g of DL-serine in 100 mL of a sodium hydroxide (B78521) solution.

-

To this solution, sequentially add 200 mL of tetrahydrofuran (B95107) and 250 g of di-tert-butyl dicarbonate.

-

Maintain the pH of the reaction mixture between 8 and 9.

-

Allow the reaction to proceed for 12 hours.

-

Extract the reaction mixture twice with 500 mL of ethyl acetate.

-

Acidify the aqueous phase to a pH of 1-2 with hydrochloric acid.

-

Extract the product three times with 500 mL of ethyl acetate.

-

Combine the organic layers, wash twice with a saturated brine solution (200 mL each), and dry over anhydrous sodium sulfate (B86663) for 12 hours.

-

Filter and concentrate the solution to yield N-(tert-butoxycarbonyl)-DL-serine.[1]

Stage 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-DL-serine

-

Dissolve 20.5 g of N-(tert-butoxycarbonyl)-DL-serine in 200 mL of tetrahydrofuran.

-

Add 27.59 g of sodium tert-pentoxide to the solution and stir at room temperature for 10 minutes.

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Slowly add 20 g of benzyl bromide with continuous stirring.

-

Remove the ice bath and continue stirring at room temperature for 30 minutes.

-

Add 300 mL of deionized water to the reaction mixture and extract three times with 300 mL of petroleum ether.

-

Acidify the aqueous layer to pH 2 with hydrochloric acid and extract the product twice with 200 mL of ethyl acetate.

-

Wash the combined organic layers twice with 200 mL of a saturated saltwater solution.[1]

Stage 3: Synthesis of O-benzyl-DL-serine methyl ester

-

Esterification (Fischer Esterification):

-

Dissolve the N-Boc-O-benzyl-DL-serine in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography.

-

Neutralize the reaction mixture and remove the excess methanol under reduced pressure.

-

Extract the methyl ester with a suitable organic solvent.

-

-

Deprotection:

-

Dissolve the crude N-Boc-O-benzyl-DL-serine methyl ester in a minimal amount of an appropriate solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature until the deprotection is complete.

-

Remove the solvent and excess TFA under reduced pressure to yield the desired product.

-

Protocol 2: Synthesis of N-benzyl-DL-serine methyl ester

This synthesis involves the initial formation of the methyl ester, followed by N-benzylation.

Stage 1: Synthesis of DL-serine methyl ester hydrochloride

-

Add L-serine to methanol as the solvent.

-

Cool the mixture to a temperature between 0-10 °C.

-

Slowly add thionyl chloride dropwise to the cooled mixture.

-

After the addition is complete, heat the reaction mixture to 35-40 °C.

-

Maintain this temperature and continue the reaction for 24-48 hours.

-

Upon completion, cool the reaction mixture to induce crystallization.

-

Isolate the L-serine methyl ester hydrochloride product by centrifugation and subsequent drying. The yield for this process is reported to be as high as 99.6%.[2]

Stage 2: Synthesis of N-benzyl-DL-serine methyl ester

-

Dissolve DL-serine methyl ester hydrochloride in a suitable solvent.

-

Add one equivalent of benzaldehyde.

-

Perform a reductive amination using a suitable reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation).

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, work up the reaction mixture by quenching any remaining reducing agent and extracting the product.

-

Purify the crude product by column chromatography to obtain N-benzyl-DL-serine methyl ester.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

| Reaction Step | Starting Material | Product | Reagents | Reported Yield |

| N-protection of DL-serine | DL-serine | N-Boc-DL-serine | Di-tert-butyl dicarbonate, NaOH | High |

| O-benzylation of N-Boc-DL-serine | N-Boc-DL-serine | N-Boc-O-benzyl-DL-serine | Sodium tert-pentoxide, Benzyl bromide | Moderate |

| Esterification of DL-serine | DL-serine | DL-serine methyl ester hydrochloride | Thionyl chloride, Methanol | Up to 99.6%[2] |

| Deprotection of N-Boc-O-benzyl-L-serine (for O-benzyl-L-serine) | N-(tert-butoxycarbonyl)-O-benzyl-L-serine | O-benzyl-L-serine | Trifluoroacetic acid, Dichloromethane | 97%[3] |

Conclusion

The synthesis of both N-benzyl-DL-serine methyl ester and O-benzyl-DL-serine methyl ester from DL-serine can be accomplished through well-established synthetic transformations. The choice of the synthetic route will depend on the desired isomer. For the O-benzyl isomer, a protection-benzylation-esterification-deprotection sequence is effective. For the N-benzyl isomer, a more direct route of esterification followed by reductive amination is preferable. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of these valuable chemical intermediates.

References

Chiral Building Blocks in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property in peptide science, profoundly influencing the structure, function, and therapeutic potential of peptides. The stereochemistry of the constituent amino acids dictates the three-dimensional conformation of the peptide chain, which in turn governs its biological activity. This technical guide provides a comprehensive overview of the use of chiral building blocks in peptide synthesis, with a focus on their types, synthesis, incorporation, and the analytical methods used to ensure chiral integrity. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development who are leveraging the power of peptide-based therapeutics.

The Critical Role of Chirality in Peptide Science

The specific arrangement of atoms in space, or stereochemistry, at the α-carbon of an amino acid determines whether it is of the L- (levorotatory) or D- (dextrorotatory) configuration. In nature, proteins are almost exclusively composed of L-amino acids. However, the incorporation of D-amino acids and other non-proteinogenic chiral building blocks into synthetic peptides offers a powerful strategy to modulate their properties.

The introduction of D-amino acids can significantly enhance the proteolytic stability of peptides, as they are not recognized by the endogenous proteases that readily degrade L-peptides. Furthermore, altering the chirality at specific positions can induce unique secondary structures, such as β-turns and helices, which can lead to improved receptor binding affinity and selectivity. The strategic use of chiral building blocks is therefore a cornerstone of modern peptidomimetic design and drug discovery.

Types of Chiral Building Blocks

The repertoire of chiral building blocks for peptide synthesis extends far beyond the 20 proteinogenic L-amino acids. These can be broadly categorized as follows:

-

D-Amino Acids: The enantiomers of the naturally occurring L-amino acids are the most common type of non-proteinogenic building blocks. Their incorporation is a well-established method to increase resistance to enzymatic degradation.

-

β-Amino Acids: These homologated amino acids possess an additional carbon atom in their backbone. Peptides containing β-amino acids, known as β-peptides, can fold into stable secondary structures, including helices and sheets, that are distinct from those formed by α-peptides. This makes them valuable scaffolds for mimicking protein secondary structures and for the development of novel therapeutics.

-

γ-Amino Acids and other Higher Homologues: Further extension of the amino acid backbone leads to γ-amino acids and beyond. These building blocks offer even greater conformational flexibility and access to novel structural motifs.

-

N-Methylated Amino Acids: The substitution of the amide proton with a methyl group introduces conformational constraints and enhances membrane permeability. N-methylation is a key strategy for improving the pharmacokinetic properties of peptide drugs.

-

Other Unnatural Amino Acids: A vast array of unnatural amino acids with diverse side chains can be incorporated into peptides to introduce novel functionalities, such as fluorescent probes, cross-linking agents, or unique binding moieties.

Asymmetric Synthesis of Chiral Building Blocks

The enantiopure synthesis of chiral amino acids is a critical prerequisite for their use in peptide synthesis. Several powerful methods have been developed for this purpose:

-

Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes, such as lipases and acylases, to resolve racemic mixtures of amino acids or their derivatives. One enantiomer is selectively transformed by the enzyme, allowing for the separation of the two enantiomers.

-

Asymmetric Strecker Synthesis: This is a classic and versatile method for the synthesis of α-amino acids. The use of a chiral amine auxiliary or a chiral catalyst directs the addition of cyanide to an imine, leading to the preferential formation of one enantiomer of the resulting α-aminonitrile, which can then be hydrolyzed to the amino acid.

-

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach is widely used for the asymmetric alkylation of glycine (B1666218) enolates to produce a variety of α-amino acids.

Data Presentation: Quantitative Analysis in Peptide Synthesis

Table 1: Enantiomeric Excess (% ee) for Asymmetric Amino Acid Synthesis Methods

| Synthesis Method | Amino Acid Type | Chiral Inductor/Catalyst | Solvent | Temperature (°C) | % ee |

| Enzymatic Resolution | L-Tryptophan | Mold Acylase | Water | 38 | >99 |

| Enzymatic Resolution | D-Tryptophan | Mold Acylase | Water | 38 | >99 |

| Asymmetric Strecker | (S)-tert-Leucine | (R)-Phenylglycine Amide | Water | 70 | >98[1] |

| Asymmetric Strecker | (S)-α-Arylglycines | (S)-1-(4-methoxyphenyl)ethylamine | Not Specified | Not Specified | >95 |

| Catalytic Asymmetric Strecker | Unnatural α-Amino Acids | Chiral Amido-thiourea | Toluene | 0 | >90[2] |

Table 2: Coupling Efficiencies of Amino Acids in Solid-Phase Peptide Synthesis (Boc-strategy)

| Carboxyl-Reacting Amino Acid | Amine-Reacting Residue | Coupling Incompleteness (%) | High Incompleteness (%) |

| Histidine | Glutamine | High | High |

| Threonine | Leucine | High | High |

| Arginine | Alanine | High | High |

| Valine | Arginine | High | High |

| Isoleucine | Isoleucine | High | High |

| Glutamine | Glutamine | High | High |

Data adapted from a study on Boc-benzyl strategy. "Incomplete" is defined as ≤99% coupling and "high incomplete" as ≤98% coupling.[3][4]

Table 3: Racemization of Amino Acids during Peptide Coupling with Different Additives

| Coupling Reagent | Additive | % D-Isomer Formation |

| DIC | HOBt | 14.8[5] |

| DIC | HOAt | 5.9[5] |

| DIC | OxymaPure | 7.7[5] |

Data from the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[5]

Experimental Protocols

Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a resin support using the Fmoc/tBu strategy.

1. Resin Swelling:

- Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[6]

- Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and allow the resin to swell for at least 30 minutes.[6][7]

2. Fmoc Deprotection:

- Drain the swelling solvent.

- Add a 20% solution of piperidine (B6355638) in DMF to the resin.[6][7]

- Agitate the mixture for 5-10 minutes.[8]

- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[8]

- Wash the resin thoroughly with DMF (3-5 times).[7]

3. Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.[7]

- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-5 minutes.[9]

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test is observed.[6] For sterically hindered or N-methylated amino acids, longer coupling times or double coupling may be necessary.[10]

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.[7]

5. Repeat Synthesis Cycle:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

- After the final coupling and washing steps, wash the resin with DCM and dry it under vacuum.

- Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6][8]

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the peptide by adding cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

- Dry the peptide pellet under vacuum.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Amino Acids

This protocol provides a general procedure for the resolution of a racemic N-acyl amino acid using an acylase enzyme.

1. Substrate Preparation:

- Dissolve the racemic N-acyl amino acid in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).

2. Enzymatic Reaction:

- Add the acylase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically.

- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

- Monitor the progress of the reaction by measuring the formation of the free L-amino acid using a suitable analytical technique (e.g., HPLC, ninhydrin (B49086) assay).

3. Separation of Enantiomers:

- Once the reaction has reached approximately 50% conversion, stop the reaction by denaturing the enzyme (e.g., by boiling or acidification).[11]

- Separate the free L-amino acid from the unreacted N-acyl-D-amino acid based on their different physical properties (e.g., solubility, charge). This can often be achieved by adjusting the pH and performing a liquid-liquid extraction or crystallization.

4. Hydrolysis of the D-enantiomer:

- The isolated N-acyl-D-amino acid can be hydrolyzed (e.g., by acid hydrolysis) to obtain the free D-amino acid.[12]

Protocol 3: Purification of Peptides by Reverse-Phase HPLC (RP-HPLC)

1. Sample Preparation:

- Dissolve the crude, dried peptide in a minimal amount of a suitable solvent, often the initial mobile phase conditions (e.g., 0.1% TFA in water).[13]

2. HPLC System and Column:

- Use a preparative or semi-preparative RP-HPLC system equipped with a UV detector.

- Select an appropriate C18 column with a suitable particle and pore size for peptide separations.[14]

3. Mobile Phases:

4. Gradient Elution:

- Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

- Inject the peptide sample onto the column.

- Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 60% B over 30-60 minutes.[13] The optimal gradient will depend on the hydrophobicity of the peptide.

- Monitor the elution profile at 214 nm or 220 nm.[15]

5. Fraction Collection:

- Collect fractions corresponding to the major peptide peak.

6. Analysis and Lyophilization:

- Analyze the purity of the collected fractions by analytical RP-HPLC.

- Pool the fractions containing the pure peptide.

- Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.

Protocol 4: Determination of Enantiomeric Purity by Chiral HPLC

1. Peptide Hydrolysis:

- Hydrolyze a small amount of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. To accurately correct for any racemization that may occur during hydrolysis, deuterated acid (e.g., 6 M DCl in D₂O) can be used.[16][17]

2. Sample Preparation:

- After hydrolysis, evaporate the acid under vacuum.

- Reconstitute the amino acid mixture in a suitable solvent for HPLC analysis.

3. Chiral HPLC Analysis:

- Use an HPLC system equipped with a chiral stationary phase (CSP) column suitable for amino acid enantiomer separation.[18]

- Select an appropriate mobile phase system. The exact composition will depend on the specific chiral column and the amino acids being analyzed.[19]

- Inject the hydrolyzed sample onto the chiral column.

- Separate the D- and L-enantiomers under isocratic or gradient elution conditions.

- Detect the amino acids using a suitable detector (e.g., UV, fluorescence after derivatization, or mass spectrometry).[16]

4. Data Analysis:

- Integrate the peak areas for the D- and L-enantiomers of each amino acid.

- Calculate the enantiomeric excess (% ee) using the formula: % ee = [([L] - [D]) / ([L] + [D])] x 100.

Mandatory Visualizations

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Caption: The principle of enzymatic kinetic resolution for separating amino acid enantiomers.

Conclusion

The strategic incorporation of chiral building blocks is an indispensable tool in modern peptide chemistry, enabling the development of novel peptide-based therapeutics with enhanced stability, selectivity, and efficacy. A thorough understanding of the types of chiral building blocks, their asymmetric synthesis, and the methods for their incorporation and analysis is crucial for any researcher in this field. The protocols and data presented in this guide provide a solid foundation for the successful design, synthesis, and characterization of chiral peptides. As our ability to create and manipulate chiral molecules continues to advance, so too will the potential of peptide-based drugs to address a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. benchchem.com [benchchem.com]

- 14. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bachem.com [bachem.com]

- 16. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. chiraltech.com [chiraltech.com]

Protecting the Path Forward: A Technical Guide to Serine Side Chain Protection Strategies

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of the serine side chain's hydroxyl group is a critical consideration in the synthesis of peptides and other complex molecules. This seemingly simple functional group can be a source of unwanted side reactions, including O-acylation, racemization, and β-elimination, which can compromise the yield, purity, and ultimately the biological activity of the target molecule. This in-depth technical guide provides a comprehensive overview of the core strategies for serine side chain protection, offering a comparative analysis of the most common protecting groups, detailed experimental protocols, and a decision-making framework for selecting the optimal protecting group for your specific application.

The Imperative for Protection: Serine's Reactivity

The nucleophilic nature of the serine hydroxyl group necessitates its protection during many synthetic transformations, particularly in the context of peptide synthesis. Failure to adequately protect this group can lead to a cascade of undesirable outcomes that can derail a synthetic campaign. The primary challenges posed by an unprotected serine side chain include:

-

O-Acylation: During peptide coupling reactions, the activated carboxyl group of the incoming amino acid can react with the serine hydroxyl group, leading to the formation of ester byproducts and chain termination.

-

Racemization: The presence of a free hydroxyl group can, under certain conditions, influence the rate of racemization at the α-carbon of the serine residue, particularly during activation for peptide bond formation.[1]

-

β-Elimination: Under basic conditions, such as those used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue.[2]

-

N-O Acyl Shift: In peptides, an N-O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the hydroxyl group of serine, particularly under acidic conditions used for deprotection.[2]

A well-chosen protecting group mitigates these risks, ensuring the fidelity of the synthetic process and the integrity of the final product.

A Comparative Analysis of Common Serine Protecting Groups

The selection of a serine protecting group is a strategic decision that hinges on several factors, including the overall synthetic strategy (e.g., Boc vs. Fmoc chemistry in SPPS), the presence of other functional groups in the molecule, and the desired deprotection conditions. The most widely employed protecting groups for the serine side chain are ethers, with the tert-butyl (tBu), benzyl (B1604629) (Bzl), and various silyl (B83357) ethers being the most prominent.

| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application |

| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[2] | Highly stable to basic conditions of Fmoc removal. Integral to the orthogonal Fmoc/tBu strategy.[2] Good solubility of the protected amino acid. | Requires strong acid (e.g., TFA) for cleavage, which can be harsh for sensitive peptides.[2] Can lead to tert-butyl cation side products. | Standard protection for serine in routine Fmoc-SPPS.[2] |

| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis[2] | Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.[2] | Requires very harsh cleavage conditions (e.g., HF) in Fmoc-SPPS.[2] More commonly used in Boc-SPPS.[3] | Boc-SPPS and synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.[2] |

| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile (dilute TFA)[4] | Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[4] Milder acid lability allows for selective on-resin deprotection for modifications like phosphorylation.[4] | The bulky nature may hinder coupling efficiency.[2] Can be unstable to repeated TFA treatments in Boc-SPPS. | On-resin side-chain modifications and synthesis of protected peptide fragments.[4] |

| tert-Butyldimethylsilyl (TBDMS) | -O-Si(CH₃)₂(C(CH₃)₃) | Fluoride (B91410) ion (e.g., TBAF), acidic conditions | Mild removal conditions. Orthogonal to many other protecting groups. | Can be labile to acidic conditions, requiring careful planning. | Late-stage modification of serine residues in peptides and other complex syntheses where mild deprotection is required.[5] |

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of the serine side chain with some of the most common protecting groups.

O-Benzylation of N-Boc-Serine

This protocol describes the benzylation of the serine hydroxyl group using benzyl bromide.

Materials:

-

N-tert-butoxycarbonyl-DL-serine

-

Tetrahydrofuran (THF)

-

Sodium tert-pentoxide

-

Benzyl bromide

-

Deionized water

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve 20.5g of N-tert-butoxycarbonyl-DL-serine in 200mL of tetrahydrofuran.

-

Add 27.59g of sodium tert-pentoxide to the solution and stir at room temperature for 10 minutes.

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Slowly add 20g of benzyl bromide with continuous stirring.

-

Remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

Add 300mL of deionized water to the reaction mixture.

-

Extract the product three times with 300mL of petroleum ether each time.

-

Combine the organic layers, wash twice with saturated brine solution (200mL each time), dry with anhydrous sodium sulfate for 12 hours, filter, and concentrate to yield N-tert-butoxycarbonyl-O-benzyl-DL-serine.[6]

Deprotection of O-Benzyl Serine via Catalytic Transfer Hydrogenation

This method provides a mild alternative to harsh acid cleavage for removing the benzyl group.

Materials:

-

O-benzyl protected serine-containing peptide

-

Methanol

-

Formic acid

-

10% Palladium on carbon (Pd/C)

Procedure:

-

Dissolve the O-benzyl protected peptide in methanol.

-

Add formic acid as the hydrogen donor.

-

Add 10% Pd/C catalyst.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within minutes.[7]

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to obtain the deprotected peptide.

O-tert-Butylation of Serine

The tert-butyl group is a robust protecting group, stable to a wide range of conditions.

Materials:

-

N-protected serine

-

Dichloromethane (DCM)

-

Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

Procedure:

Note: A detailed, modern, and high-yield standalone protocol for the O-tert-butylation of serine was not explicitly found in the search results. The following is a general representation of the likely reaction conditions.

-

Dissolve the N-protected serine in dichloromethane.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a catalytic amount of a strong acid.

-

Add condensed isobutylene to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir until completion, monitored by TLC.

-

Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry, and concentrate to yield the O-tert-butylated serine derivative.

Acid-Catalyzed Deprotection of O-tert-Butyl Serine

This is the standard method for removing the tBu group.

Materials:

-

O-tert-butyl protected serine-containing compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the O-tert-butyl protected compound in dichloromethane.

-

Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[8]

-

Stir the reaction mixture at room temperature for 0.5 - 4 hours, monitoring by TLC or LC-MS.[8]

-

Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected product as its TFA salt.[8]

O-TBDMS Protection of N-Cbz-Serine

Silyl ethers offer mild protection and deprotection conditions.

Materials:

-

N-Cbz-Serine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Dry N,N-Dimethylformamide (DMF)

-

Hexane

-

5% Sodium bicarbonate solution

-

1 M Potassium bisulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Cbz-Ser (15 g, 62.7 mmol), TBDMSCl (1 equivalent), and imidazole (2 equivalents) in dry DMF (150 mL).

-

Stir at room temperature for 48 hours under an argon atmosphere.

-

Concentrate the reaction mixture, suspend it in hexane, and extract with a 5% sodium bicarbonate solution.

-

Acidify the aqueous fraction to pH 3 using 1 M potassium bisulfate, then extract with ethyl acetate.

-

Combine the ethyl acetate fractions, wash with brine, dry over anhydrous magnesium sulfate, and evaporate to dryness to yield O-TBDMS-N-Cbz-Serine.[9]

Deprotection of O-TBDMS Serine using TBAF

Fluoride ions are the reagent of choice for cleaving silyl ethers.

Materials:

-

O-TBDMS protected serine-containing compound

-

Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the O-TBDMS protected compound in THF.

-

Add a solution of TBAF (typically 1.1-1.5 equivalents) at room temperature.

-

Stir the reaction for a duration determined by monitoring via TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate to obtain the deprotected product.

Strategic Selection of a Serine Protecting Group

The choice of a protecting group is dictated by the overall synthetic plan. The following decision-making framework can guide the selection process.

Caption: A decision tree to guide the selection of a suitable protecting group for the serine side chain based on the synthetic strategy.

Visualizing Orthogonal Protection in Fmoc-SPPS

The concept of orthogonality is central to modern peptide synthesis. The following diagram illustrates the workflow of incorporating a protected serine residue in an Fmoc-based solid-phase peptide synthesis and the subsequent deprotection steps.

References

- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. benchchem.com [benchchem.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

Solubility of Methyl benzyl-DL-serinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl benzyl-DL-serinate is a derivative of the amino acid serine with significant potential in synthetic organic chemistry and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification, formulation, and drug delivery. This technical guide provides a summary of the currently available solubility data for this compound, alongside a detailed experimental protocol for determining its thermodynamic solubility. Due to a notable gap in publicly available quantitative data, this guide emphasizes the procedural aspects to empower researchers to generate precise and reliable solubility profiles tailored to their specific needs.

Quantitative Solubility Data

Table 1: Summary of Available Solubility Data for this compound

| Solvent | Quantitative Value (at ambient temperature) | Data Type | Source |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL (≥ 477.91 mM) | Minimum Solubility | MedChemExpress[1][2] |

| Acetone | Soluble | Qualitative | ChemicalBook |

| Chloroform | Soluble | Qualitative | ChemicalBook |

| Ethanol | Soluble | Qualitative | ChemicalBook |

| Ethyl Acetate | Soluble | Qualitative | ChemicalBook |

| Methanol (B129727) | Soluble | Qualitative | ChemicalBook |

Note: The designation "Soluble" indicates that the compound dissolves in the solvent, but the saturation point has not been quantitatively determined. The value for DMSO represents a minimum solubility and not necessarily the maximum saturation concentration.

The lack of extensive data necessitates a standardized approach for its determination. The following sections provide a detailed protocol for researchers to establish the solubility of this compound in solvents relevant to their work.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[3][4] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.

-

Dispense a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[4][5] Preliminary experiments can be conducted to determine the time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is crucial to prevent solid particles from interfering with the analysis.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method for the analysis of this compound. This will typically involve a reversed-phase column (e.g., C18) and a mobile phase that provides good peak shape and retention.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

-

Inject the filtered supernatant from the equilibrated samples into the HPLC system.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Data Analysis and Reporting

The solubility is reported as the average concentration from replicate experiments, typically in units of mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Physicochemical Properties and Expected Solubility Behavior

While specific data is scarce, the molecular structure of this compound offers insights into its likely solubility characteristics.

-

Structure: The molecule contains a polar serine backbone with hydroxyl and secondary amine groups capable of hydrogen bonding. It also possesses a non-polar benzyl (B1604629) group and a methyl ester, contributing to its lipophilicity.

-

Expected Behavior: The presence of both polar and non-polar moieties suggests that this compound will exhibit solubility in a range of organic solvents. Its solubility is expected to be higher in polar aprotic solvents (like DMSO and DMF) and alcohols (like methanol and ethanol) that can engage in hydrogen bonding. Solubility in non-polar solvents is likely to be more limited. The esterification of the carboxylic acid and the N-benzylation increase its overall lipophilicity compared to free serine, generally enhancing its solubility in organic solvents.

This guide serves as a foundational resource for researchers working with this compound. The provided experimental protocol offers a robust framework for generating the critical solubility data required for advancing research and development activities.

References

The Dawn of a Targeted Approach: Early Applications of Serine Esters in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of serine esters into molecular structures marked a significant advancement in medicinal chemistry, offering novel solutions to challenges in drug delivery and enzyme inhibition. This in-depth technical guide explores the foundational applications of serine esters, focusing on their roles as prodrugs to enhance bioavailability and as targeted inhibitors of serine proteases. We will delve into the core principles, experimental methodologies, and impactful early examples that paved the way for contemporary drug design.

Serine Esters as Prodrugs: Enhancing Therapeutic Potential

Early medicinal chemists recognized the potential of the ester linkage as a bioreversible modification to temporarily mask polar functional groups, thereby improving a drug's pharmacokinetic profile. Serine, with its inherent hydroxyl group, provided a natural and versatile linker for creating ester prodrugs. This strategy was particularly effective for improving the oral bioavailability of drugs with poor absorption characteristics.

A prominent early application of this approach was in the development of antiviral nucleoside analogs. These potent therapeutic agents often suffered from low oral absorption due to their high polarity. By esterifying a hydroxyl group on the nucleoside with an amino acid like L-serine, researchers could create a more lipophilic prodrug that could more readily cross the intestinal membrane. Once absorbed, endogenous esterases would hydrolyze the serine ester bond, releasing the active parent drug into circulation.

Quantitative Data: Hydrolysis of Acyclovir Amino Acid Ester Prodrugs

The following table summarizes the enzymatic stability of various amino acid ester prodrugs of the antiviral drug Acyclovir (ACV) in different biological media. The data highlights the differential hydrolysis rates, a key factor in prodrug design.

| Prodrug | Half-life in Intestinal Homogenate (hrs) | Half-life in Liver Homogenate (hrs) | Half-life in Plasma (hrs) |

| L-Alanine-ACV (AACV) | 0.1 | < 0.02 | - |

| L-Serine-ACV (SACV) | 2.1 | - | - |

| L-Isoleucine-ACV (IACV) | 1.3 | - | - |

| L-Valine-ACV (VACV) | 0.6 | - | 226 ± 67 |

| γ-Glutamate-ACV (EACV) | 8.2 | 223 | - |

| Data compiled from reference[1]. Note: "-" indicates data not reported in the source. |

Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride

A common starting material for the synthesis of serine-based prodrugs and other derivatives is the methyl ester of L-serine. The following is a representative experimental protocol for its synthesis.

Objective: To synthesize L-serine methyl ester hydrochloride via esterification of L-serine with methanol (B129727) and hydrochloric acid.

Materials:

-

L-Serine (105.6 g)

-

Methanol (105.6 g)

-

Hydrochloric acid (50.5 g)

Procedure:

-

Combine L-serine (105.6 g) and methanol (105.6 g) in a suitable reaction vessel.

-

Cool the mixture in an ice bath.

-

Slowly add hydrochloric acid (50.5 g) to the cooled suspension while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.[2]

-

Cool the reaction mixture to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the crystals under vacuum to yield L-serine methyl ester hydrochloride.[3]

Expected Yield and Purity:

Experimental Workflow: Evaluating Prodrug Hydrolysis

The evaluation of a prodrug's conversion to its active form is critical. The following workflow outlines a typical experimental approach to assess the hydrolytic stability of serine ester prodrugs.

Serine Ester Analogs as Serine Protease Inhibitors

A groundbreaking application of serine ester chemistry lies in the design of irreversible inhibitors for serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including blood coagulation, inflammation, and cancer metastasis, making them attractive therapeutic targets.[4][5] Early research focused on creating molecules that could mimic the transition state of peptide bond cleavage by these enzymes. Diaryl α-aminophosphonate esters emerged as a particularly successful class of these inhibitors.[6][7]

The mechanism of inhibition involves the phosphonate (B1237965) ester acting as a "suicide substrate." The active site serine residue of the protease attacks the electrophilic phosphorus atom, forming a stable, covalent phosphonyl-enzyme adduct. This effectively and irreversibly inactivates the enzyme.[6] The diaryl esters are designed such that one of the aryl groups acts as a good leaving group upon nucleophilic attack by the serine residue.

Quantitative Data: Inhibition of Serine Proteases by Diaryl α-Aminophosphonate Esters

The following table presents kinetic data for the inhibition of various serine proteases by representative diaryl α-aminophosphonate esters. The second-order rate constant (kinact/Ki) is a measure of the inhibitor's efficiency.

| Inhibitor | Target Enzyme | kinact/Ki (M-1s-1) |

| Cbz-ValP(OPh)2 | Porcine Pancreatic Elastase (PPE) | 1,200 |

| Cbz-PheP(OPh)2 | Bovine α-Chymotrypsin | 23,000 |

| Boc-Ala-Ala-Pro-ValP(OPh)2 | Human Neutrophil Elastase (HNE) | 2,100,000 |

| Cbz-ArgP(OPh)2 | Human Thrombin | 4,600 |

| Data compiled from references[8][9]. |

Experimental Protocol: Synthesis of a Diaryl α-Aminophosphonate Serine Protease Inhibitor

The following provides a general protocol for the synthesis of a Cbz-protected α-aminophosphonate diaryl ester.

Objective: To synthesize a Cbz-protected diaryl α-aminophosphonate via a three-component reaction.

Materials:

-

An appropriate aldehyde (e.g., isobutyraldehyde (B47883) for a valine analog)

-

Triphenyl phosphite (B83602)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 equivalent), benzyl carbamate (1 equivalent), and triphenyl phosphite (1 equivalent).

-

Add glacial acetic acid as a solvent.

-

Heat the mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetic acid under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired diaryl α-aminophosphonate ester.

Signaling Pathway: The Blood Coagulation Cascade

Many serine proteases are key components of the blood coagulation cascade. The diagram below illustrates the interplay of these enzymes, which are targets for serine ester-based inhibitors.

Signaling Pathway: uPA System in Cancer Metastasis

The urokinase-type plasminogen activator (uPA) is a serine protease implicated in cancer cell invasion and metastasis. Its inhibition is a key therapeutic strategy.

Experimental Workflow: Determining Kinetic Parameters for Irreversible Inhibitors

The characterization of irreversible inhibitors requires a specific experimental workflow to determine the kinetic parameters Ki (initial binding constant) and kinact (rate of inactivation).

Conclusion

The early applications of serine esters in medicinal chemistry laid a crucial foundation for modern drug design. The use of serine as a linker in prodrugs demonstrated a viable strategy to overcome pharmacokinetic hurdles, a principle that continues to be widely applied today. Similarly, the development of serine ester analogs as irreversible inhibitors of serine proteases ushered in an era of targeted, mechanism-based drug discovery. The principles and experimental methodologies established during this pioneering period continue to inform the development of novel therapeutics for a wide range of diseases. This guide provides a comprehensive overview of these seminal contributions, offering valuable insights for today's researchers and drug development professionals.

References

- 1. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Methyl benzyl-DL-serinate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains. The selection of appropriately protected amino acid derivatives is critical for the success of SPPS. This document provides detailed application notes and protocols for the potential use of Methyl benzyl-DL-serinate as a building block in SPPS.

This compound is a serine derivative featuring a methyl ester at the C-terminus and a benzyl (B1604629) ether protecting the side-chain hydroxyl group. The use of a DL-racemic mixture introduces stereochemical diversity, which may be desirable in certain screening libraries but requires careful consideration for applications requiring stereopure peptides. The presence of the C-terminal methyl ester presents unique opportunities and challenges compared to standard SPPS starting materials.

These notes are intended to guide researchers on the hypothetical application of this reagent, based on established principles of peptide chemistry.

Chemical Properties and Protection Strategy

The core structure of Methyl O-benzyl-DL-serinate involves two key protecting groups: the benzyl (Bzl) group for the side-chain hydroxyl and the methyl (Me) ester for the C-terminal carboxylic acid.

-

O-Benzyl (Bzl) Protection: The benzyl ether is a robust protecting group for the serine hydroxyl function. It is stable to the basic conditions used for Fmoc deprotection and the moderately acidic conditions for Boc deprotection.[1][2] Cleavage of the benzyl group is typically achieved under strong acidic conditions (e.g., HF, TFMSA) or via catalytic hydrogenolysis.[2][3] This makes it compatible with the Boc/Bzl SPPS strategy.[4][5]

-

C-Terminal Methyl Ester (OMe): The methyl ester protects the C-terminal carboxyl group. It is stable to the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection. Cleavage of the methyl ester to the free carboxylic acid is typically achieved by saponification (hydrolysis with aqueous base, e.g., NaOH).[3] Alternatively, specific enzymatic or other chemical methods can be employed.[6]

The combination of these protecting groups suggests a quasi-orthogonal system where each can be removed under specific conditions without affecting the other, or they can be removed simultaneously during the final cleavage from the resin depending on the chosen strategy.

Considerations for DL-Serine:

The use of a DL-racemic mixture of serine will result in the synthesis of diastereomeric peptides. At each coupling step involving this residue, two different stereoisomers will be incorporated. This will lead to a complex mixture of final peptide products, which may be challenging to purify and characterize. This approach is generally not suitable for the synthesis of therapeutic peptides where specific stereochemistry is crucial. However, it could be employed in the generation of peptide libraries for screening purposes.

Data Presentation: Protecting Group Stability and Cleavage

The following table summarizes the stability and cleavage conditions for the protecting groups relevant to the use of this compound in SPPS.

| Protecting Group | Structure | Stable To | Labile To (Cleavage Conditions) | Orthogonality Consideration |

| O-Benzyl (Bzl) | -CH₂-Ph | 20% Piperidine (B6355638) in DMF (Fmoc deprotection)[4], TFA (Boc deprotection)[5] | Strong acids (e.g., HF, TFMSA)[2], Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3] | Orthogonal to Fmoc group. Quasi-orthogonal to Boc group.[4][5] |

| Methyl Ester (OMe) | -COOCH₃ | 20% Piperidine in DMF, TFA | Mild basic hydrolysis (e.g., aq. NaOH)[3], Bis(tributyltin) oxide[6] | Orthogonal to Fmoc, Boc, and most acid-labile side-chain protecting groups. |

| Fmoc | Fluorenylmethyloxycarbonyl | Mild acid (e.g., dilute TFA) | Base (e.g., 20% piperidine in DMF)[3][4] | Orthogonal to acid-labile groups (Boc, tBu, Bzl). |

| Boc | tert-Butoxycarbonyl | Base (e.g., 20% piperidine in DMF) | Acid (e.g., TFA)[3][4] | Quasi-orthogonal to Bzl group.[4][5] |

Experimental Protocols

Two potential strategies for incorporating this compound into SPPS are outlined below.

Strategy A: Post-Synthesis, On-Resin Esterification and Cleavage

This protocol assumes the synthesis of a peptide on a standard resin, followed by a final esterification step to yield the C-terminal methyl ester. This is a more conventional approach to obtaining peptide methyl esters.

Strategy B: Direct Incorporation (Hypothetical)

This protocol outlines a hypothetical approach for using an N-protected version of this compound as the first building block. This is a non-standard approach and may require significant optimization.

Protocol 1: Standard SPPS with Final Cleavage as a Methyl Ester (Fmoc/tBu Strategy)

This protocol describes the synthesis of a peptide on a resin that allows for cleavage as a C-terminal methyl ester.

1. Resin Selection and Preparation:

-

Utilize a resin suitable for cleavage to a methyl ester, such as a 2-Chlorotrityl chloride resin loaded with the first amino acid, which can then be cleaved under conditions that form the methyl ester.

-

Alternatively, a standard acid-sensitive resin (e.g., Rink Amide or Wang) can be used, and the peptide can be cleaved and then esterified in solution. A more direct SPPS method is described below.

2. Synthesis Cycle (Fmoc/tBu Strategy):

-

Resin Swelling: Swell the resin (e.g., Fmoc-Rink Amide resin, 100 mg) in N-methylpyrrolidone (NMP) or dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.[7]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus.[8][9]

-

Washing: Wash the resin thoroughly with DMF (5-6 times) and dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine and by-products.[7]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), a coupling reagent like HATU (2.9 eq.), and a base like diisopropylethylamine (DIPEA) (6 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

-

To incorporate the serine residue, use Fmoc-Ser(Bzl)-OH .

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).[10]

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

3. Cleavage from Resin to Yield C-Terminal Methyl Ester:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin thoroughly with DCM and methanol, and dry under vacuum.[11]

-

Prepare a cleavage cocktail of DIPEA/Methanol/DMF (e.g., 1:5:5 v/v/v).[11]

-

Suspend the dried resin in the cleavage cocktail and agitate overnight at room temperature.[11]

-

Filter the resin and collect the filtrate. Wash the resin with additional methanol/DMF.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Precipitate the crude peptide methyl ester by adding cold diethyl ether.

-

Isolate the peptide by centrifugation and decantation.

4. Side-Chain Deprotection:

-

To remove the O-benzyl group and other acid-labile side-chain protecting groups, treat the crude peptide methyl ester with a cleavage cocktail such as TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.[12]

-

Precipitate the final deprotected peptide methyl ester with cold diethyl ether.

Protocol 2: Hypothetical Loading of N-Boc-Ser(Bzl)-OMe onto a Resin

This protocol is hypothetical and explores how one might attempt to use an N-protected version of this compound in SPPS. The main challenge is that the methyl ester is not a typical anchoring group for SPPS. One possibility is to use it in a fragment condensation approach on a resin.

1. Preparation of N-Boc-DL-Ser(Bzl)-OMe:

-

Protect the amino group of this compound with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This would yield N-Boc-DL-Ser(Bzl)-OMe.

2. Saponification to N-Boc-DL-Ser(Bzl)-OH:

-

To attach this amino acid to a standard resin (e.g., Merrifield or Wang resin), the methyl ester must first be cleaved to generate a free carboxylic acid.

-

Dissolve N-Boc-DL-Ser(Bzl)-OMe in a mixture of THF/water.

-

Add LiOH or NaOH (1.1 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the product, N-Boc-DL-Ser(Bzl)-OH.

3. Loading onto Resin (Boc/Bzl Strategy):

-

Swell the desired resin (e.g., Merrifield resin) in DCM.

-

Activate the carboxyl group of N-Boc-DL-Ser(Bzl)-OH using a standard coupling agent.

-

Couple the activated amino acid to the resin.

4. Peptide Elongation (Boc/Bzl Strategy):

-

Boc Deprotection: Treat the resin with TFA in DCM (e.g., 25-50% TFA) for 30 minutes to remove the Boc group.[13]

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of DIPEA in DCM.[13]

-

Washing: Wash the resin with DCM and DMF.

-

Coupling: Couple the next N-Boc protected amino acid using a suitable coupling reagent.

-

Repeat: Continue the cycle of deprotection, neutralization, and coupling.

5. Final Cleavage and Deprotection:

-

After synthesis is complete, treat the peptide-resin with a strong acid like anhydrous HF or TFMSA to cleave the peptide from the resin and simultaneously remove the O-benzyl protecting groups.[2][14] This will yield the final peptide with a free C-terminal carboxylic acid.

Visualizations

Signaling Pathways and Workflows

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Caption: Orthogonality of protecting groups in peptide synthesis.

Conclusion

The use of this compound in SPPS is a non-standard application that presents both challenges and opportunities. The primary challenge is the racemic nature of the starting material, which will lead to diastereomeric peptide mixtures. Additionally, the C-terminal methyl ester requires specific cleavage or handling strategies that differ from standard SPPS workflows. However, for applications such as the generation of peptide libraries for high-throughput screening, the stereochemical diversity could be advantageous. The protocols provided herein offer a theoretical framework for researchers interested in exploring the use of this and similar non-canonical amino acid derivatives in peptide synthesis. Careful planning of the protection and cleavage strategy is paramount to achieving the desired final peptide product.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. wernerlab.weebly.com [wernerlab.weebly.com]

- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. file.globalso.com [file.globalso.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. peptide.com [peptide.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Incorporation of Non-Natural Amino Acids into Peptides

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-natural amino acids (nnAAs) into peptides and proteins has emerged as a powerful tool in chemical biology, drug discovery, and materials science. This technology allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications, enabling the precise modulation of peptide structure and function. These application notes provide an overview of the key methodologies for nnAA incorporation, their applications, and detailed experimental protocols.

Introduction to Non-Natural Amino Acids

Non-natural amino acids are amino acid analogs that are not among the 20 proteinogenic amino acids. Their incorporation can confer unique properties to peptides, such as:

-

Enhanced Stability: Increased resistance to proteolytic degradation.

-

Improved Pharmacokinetics: Modulation of half-life and bioavailability.

-

Novel Functionalities: Introduction of photo-crosslinkers, fluorescent probes, and unique chemical handles for bio-conjugation.

-

Constrained Conformations: Induction of specific secondary structures to enhance binding affinity and selectivity.

Key Methodologies for nnAA Incorporation

Several methods have been developed for the site-specific incorporation of nnAAs into peptides. The choice of method depends on the desired scale, the complexity of the peptide, and the nature of the nnAA. The three primary methods are Solid-Phase Peptide Synthesis (SPPS), Cell-Free Protein Synthesis (CFPS), and Expressed Protein Ligation (EPL).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of a peptide chain on an insoluble resin support.[1] This method is highly versatile and compatible with a wide range of nnAAs.

Cell-Free Protein Synthesis (CFPS)

CFPS systems provide an open and controllable environment for protein synthesis in vitro, bypassing the constraints of a living cell.[2] This method is particularly advantageous for the incorporation of nnAAs that may be toxic to cells or not efficiently transported across cell membranes.

Expressed Protein Ligation (EPL)

EPL is a semisynthetic method that combines recombinant protein expression with chemical peptide synthesis.[2][3] It allows for the ligation of a synthetic peptide containing a nnAA to a larger recombinantly expressed protein segment.

Quantitative Comparison of Synthesis Methods

The efficiency, yield, and purity of peptides containing nnAAs can vary significantly depending on the synthesis method employed. The following table provides a general comparison of the three key methodologies.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Cell-Free Protein Synthesis (CFPS) | Expressed Protein Ligation (EPL) |

| Peptide Length | Typically < 50 amino acids | Up to several hundred amino acids | Applicable to large proteins |

| Yield | Milligram to gram scale | Microgram to milligram scale[4] | Milligram scale |

| Purity (Crude) | Variable, depends on sequence | Generally high | High |

| Incorporation Efficiency of nnAAs | High (>99% per coupling step) | Variable (can be high with optimized systems)[5] | High (ligation efficiency) |

| Throughput | High (amenable to parallel synthesis)[6] | High (suitable for screening) | Moderate |

| Cost | High (reagents and nnAAs) | Moderate to high | Moderate |

| Key Advantage | High versatility for diverse nnAAs | High speed and tolerance for toxic nnAAs | Site-specific modification of large proteins |

| Key Limitation | Difficult for long or complex sequences | Lower yield for some nnAAs | Requires a C-terminal thioester and N-terminal cysteine |

Table 1: Comparison of key features of SPPS, CFPS, and EPL for the incorporation of non-natural amino acids.

Applications in Research and Drug Development

The ability to incorporate nnAAs has revolutionized various fields of research and drug development.

Probing Protein-Protein Interactions with Photo-Crosslinking nnAAs

Photo-reactive nnAAs, such as p-benzoyl-L-phenylalanine (Bpa), can be incorporated into a peptide of interest.[7][8] Upon UV irradiation, the benzophenone (B1666685) group forms a covalent bond with interacting partners in close proximity, allowing for the capture and subsequent identification of binding partners by mass spectrometry.[9][10][11]

References

- 1. nordscipeptides.com [nordscipeptides.com]

- 2. Expressed protein ligation: A general method for protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods and Applications of Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unconventional Synthetic Approaches to Unusual Peptide Derivatives [jstage.jst.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chiral Resolution of DL-Serine Methyl Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of DL-serine methyl ester and its derivatives. The following sections outline established methodologies, including enzymatic resolution, diastereomeric crystallization, and chromatographic techniques, to obtain enantiomerically pure D- and L-serine methyl esters.

Introduction to Chiral Resolution

The separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. DL-serine methyl ester, a key chiral building block, often requires resolution to isolate the desired enantiomer for specific biological activity. This document details three primary methods for achieving this separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely used for the resolution of amino acid esters through enantioselective acylation or hydrolysis.[1][2][3][4]

Quantitative Data for Enzymatic Resolution

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of Unreacted Ester | Enantiomeric Excess (ee%) of Product | Reference |

| Racemic β-amino methyl esters | Candida antarctica lipase B (CALB) | - | - | High | Optically pure | Optically pure | [1] |

| N-protected β³-amino methyl esters | Candida antarctica lipase B (CALB) | - | - | High | Enantiomerically pure | Enantiomerically pure | [2] |

| Aromatic Morita-Baylis-Hillman acetates | Novozyme 435 (immobilized CALB) | - | - | ~50 | >90 | >90 | [5] |

Protocol for Enzymatic Resolution of DL-Serine Methyl Ester

This protocol is a general procedure based on the successful resolution of other amino acid esters using CALB.

Materials:

-

DL-Serine methyl ester hydrochloride

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate, ethyl acetate)

-

Organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Triethylamine (B128534) (for neutralization of the hydrochloride salt)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

-

Standard laboratory glassware and stirring equipment

-

Analytical instrumentation for monitoring the reaction (chiral HPLC or GC)

Procedure:

-

Neutralization: Dissolve DL-serine methyl ester hydrochloride in the chosen organic solvent. Add one equivalent of triethylamine to neutralize the hydrochloride and stir for 15-30 minutes. Filter to remove the triethylamine hydrochloride salt.

-

Reaction Setup: To the filtrate containing the free DL-serine methyl ester, add the acyl donor (typically 1.5-2 equivalents).

-

Enzyme Addition: Add the immobilized CALB (typically 10-20% by weight of the substrate).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate and the acylated product.

-

Termination: Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the acylated product in high enantiomeric excess.

-

Work-up: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Separate the unreacted serine methyl ester from the acylated product by column chromatography.

-

Deprotection (if necessary): The acylated enantiomer can be deacylated to yield the free amino acid ester.

Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. For the resolution of amino compounds like serine methyl ester, acidic resolving agents such as tartaric acid derivatives are commonly used.[6][7]

Quantitative Data for Diastereomeric Resolution

The following table presents data for the resolution of racemic compounds using tartaric acid derivatives, illustrating the potential of this method.

| Racemate | Resolving Agent | Solvent | Yield (%) | Enantiomeric Purity (%) | Reference |

| DL-Serine | 2,3-Dibenzoyl-D-tartaric acid | - | - | Successful separation | [6] |

| Racemic Albuterol | di-p-toluoyl-D-tartaric acid | - | 38 (R-enantiomer) | 99.5 | [8] |

| Racemic Diaminocyclohexane | L- and D-tartaric acid | - | Excellent | Excellent | [9] |

Protocol for Diastereomeric Crystallization of DL-Serine Methyl Ester

Materials:

-

DL-Serine methyl ester

-

Chiral resolving agent (e.g., L- or D-dibenzoyltartaric acid)

-

Solvent (e.g., methanol, ethanol, or a mixture)

-

Acid and Base for salt formation and liberation of the free amine

-

Standard laboratory glassware for crystallization

Procedure:

-

Salt Formation: Dissolve the DL-serine methyl ester in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., D-dibenzoyltartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions. The mixture may become cloudy as the diastereomeric salts begin to precipitate. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.

-

Isolation of Diastereomer: Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other diastereomer.

-

Recrystallization: To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of an aqueous acid solution (e.g., dilute HCl) and an organic solvent (e.g., ethyl acetate). The resolving agent will remain in the aqueous layer, while the free enantiomer of serine methyl ester will be extracted into the organic layer.

-

Isolation of the Second Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar acidification and extraction process.

-

Analysis: Determine the enantiomeric excess of each isolated enantiomer using chiral HPLC or GC.

Chromatographic Resolution

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful analytical and preparative tools for separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can be performed either by using a chiral stationary phase (CSP) for direct separation of the enantiomers or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[10][11][12]

Method 1: Direct Separation on a Chiral Stationary Phase

-